![molecular formula C15H14BrN3O B5660976 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5660976.png)
1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine
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Overview
Description
1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine belongs to the class of compounds known as benzimidazoles, which are heterocyclic aromatic organic compounds. This particular compound has drawn interest due to its potential applications in various fields of chemistry and biology. Its synthesis and properties are pivotal in understanding its utility and functionality in different chemical and biological contexts.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including structures similar to 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine, often involves the reaction of o-bromophenyl isocyanide with primary amines under catalysis. A notable method reported by Lygin and Meijere (2009) demonstrates the synthesis of 1-substituted benzimidazoles through CuI catalysis, yielding moderate to good yields (Lygin & Meijere, 2009). This method showcases the versatility and efficiency of synthesizing benzimidazole derivatives through catalyzed reactions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including our compound of interest, is characterized by the presence of a benzimidazole core, which is a fusion of a benzene ring and an imidazole ring. The 4-bromophenoxyethyl group attached to this core significantly influences its physical and chemical properties. Structural analysis often involves spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography, providing insights into the compound's molecular geometry, electronic structure, and intermolecular interactions.
Chemical Reactions and Properties
Benzimidazole derivatives engage in various chemical reactions, including nucleophilic substitution, due to the presence of the bromophenoxy group. This functional group can undergo reactions with nucleophiles, leading to the formation of new bonds and derivatives. The reactivity is further influenced by the benzimidazole moiety, which can participate in hydrogen bonding and coordination with metals, as seen in the synthesis of metal complexes (Ngcobo & Ojwach, 2017).
properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-11-5-7-12(8-6-11)20-10-9-19-14-4-2-1-3-13(14)18-15(19)17/h1-8H,9-10H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGVNMQMKMEHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320263 |
Source
|
Record name | 1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203421 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
371924-75-3 |
Source
|
Record name | 1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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